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Compound of Interest

Compound Name: 4-Nitrophenyl formate

Cat. No.: B013783

Spectroscopic Analysis of 4-Nitrophenyl
Formate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and
analysis of 4-nitrophenyl formate, a key reagent and intermediate in organic synthesis and
biochemical assays. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable data for
researchers, scientists, and professionals in drug development.

Executive Summary

4-Nitrophenyl formate (C7HsNOa) is a reactive ester widely utilized in chemical and biological
applications. A thorough understanding of its structural and electronic properties is paramount
for its effective use. This document presents a detailed analysis of its spectroscopic
characteristics, providing a foundational reference for its identification, purity assessment, and
reaction monitoring.

Spectroscopic Data Summary

The spectroscopic data for 4-nitrophenyl formate has been compiled and is presented in the
following tables for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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13C NMR (Carbon-13 NMR) Data
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158.0 C=0 (formate)
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Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
1752 Strong C=0 Stretch (Ester)
1595, 1490 Medium Aromatic C=C Stretch
1523 Strong Asymmetric NO2 Stretch
1343 Strong Symmetric NOz Stretch
1195 Strong C-O Stretch (Ester)

860 Strong Ar-H Out-of-Plane Bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

While 4-nitrophenyl formate itself exhibits UV absorption, its utility in spectroscopic assays
often relies on the release of 4-nitrophenol upon hydrolysis. The UV-Vis data for the resulting 4-
nitrophenolate ion under basic conditions is highly characteristic.

Molar Absorptivity .
Compound Amax (nm) Solvent/Conditions
(€) (M~*cm™?)

4-Nitrophenolate 400-413 ~18,000 Basic (aqueous)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a guide and may require optimization based on the specific
instrumentation used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 4-nitrophenyl formate in 0.6-0.7
mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCI3).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0O
ppm).
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 Instrumentation: Acquire the *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

e 'H NMR Parameters:
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
o Pulse width: 90°
e 13C NMR Parameters:
o Number of scans: 1024-4096 (due to the low natural abundance of 13C)
o Relaxation delay: 2-5 seconds

o Pulse program: Proton-decoupled

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 4-nitrophenyl formate with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

 Instrumentation: Analyze the KBr pellet using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition:
o Scan range: 4000-400 cm™?
o Resolution: 4 cm™1

o Number of scans: 16-32
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o A background spectrum of a blank KBr pellet should be recorded and subtracted from the
sample spectrum.

UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 4-nitrophenyl formate in a suitable UV-transparent solvent
(e.g., acetonitrile, ethanol).

o For analysis of hydrolysis, prepare a solution in a buffered aqueous solution at the desired
pH.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition:

[¢]

Scan range: 200-600 nm.

[¢]

Blank: Use the same solvent as used for the sample solution as the blank.

[e]

Cuvette: Use a 1 cm path length quartz cuvette.

o

Record the absorbance spectrum and identify the wavelength of maximum absorbance
(Amax).

Visualizations

The following diagrams illustrate the structure of 4-nitrophenyl formate and a general
workflow for its spectroscopic analysis.
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Sample Preparation
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Caption: Workflow for the spectroscopic analysis of 4-nitrophenyl formate.
Caption: Structure of 4-nitrophenyl formate with spectroscopic correlations.
¢ To cite this document: BenchChem. [Spectroscopic data and analysis of 4-Nitrophenyl
formate (NMR, IR, UV-Vis)]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b013783#spectroscopic-data-and-analysis-of-4-
nitrophenyl-formate-nmr-ir-uv-vis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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